2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C8H12BrNO2S This compound features a bromothiophene moiety attached to a propane-1,3-diol backbone via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Bromothiophen-2-ylmethylamine: The bromothiophene is then reacted with formaldehyde and a primary amine to form the bromothiophen-2-ylmethylamine intermediate.
Coupling with Propane-1,3-diol: The intermediate is then coupled with propane-1,3-diol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with hydrogenated thiophene.
Substitution: Substituted thiophene derivatives with various nucleophiles.
Scientific Research Applications
2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a propane-1,3-diol backbone.
4-Bromothiophen-2-ylmethylamine: Lacks the propane-1,3-diol moiety but shares the bromothiophene and methylamino linkage.
Uniqueness
2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a bromothiophene ring and a propane-1,3-diol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12BrNO2S |
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Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C8H12BrNO2S/c9-6-1-8(13-5-6)2-10-7(3-11)4-12/h1,5,7,10-12H,2-4H2 |
InChI Key |
BJODBNMZLGZMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNC(CO)CO |
Origin of Product |
United States |
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